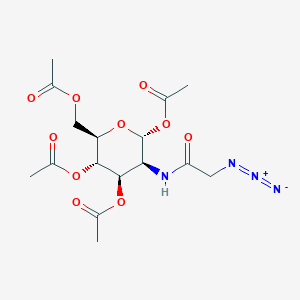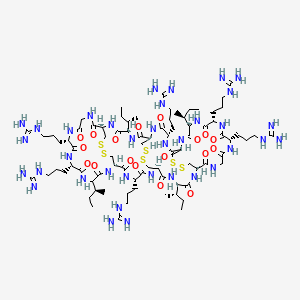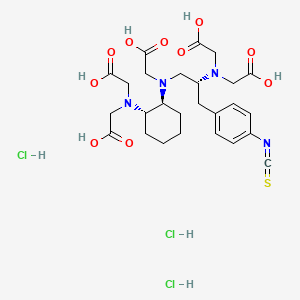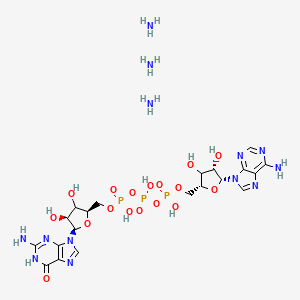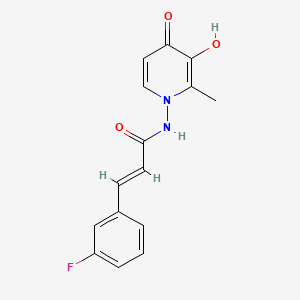
Ferroptosis-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroptosis-IN-5 is a small molecule inhibitor that targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ferroptosis-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with potential biological activity .
Applications De Recherche Scientifique
Chemistry
In chemistry, Ferroptosis-IN-5 is used as a tool compound to study the mechanisms of ferroptosis and to develop new inhibitors with improved potency and selectivity .
Biology
In biological research, this compound is employed to investigate the role of ferroptosis in various cellular processes, including cell death, metabolism, and stress responses .
Medicine
In medicine, this compound has shown promise as a therapeutic agent for treating diseases characterized by dysregulated ferroptosis, such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic strategies targeting ferroptosis-related pathways .
Mécanisme D'action
Ferroptosis-IN-5 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The compound targets the iron-dependent lipid peroxidation process, preventing the accumulation of toxic lipid peroxides and subsequent cell death . Molecular targets of this compound include glutathione peroxidase 4 (GPX4) and other redox-regulating enzymes .
Comparaison Avec Des Composés Similaires
Ferroptosis-IN-5 is unique compared to other ferroptosis inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
RSL3: An inhibitor of GPX4 that induces ferroptosis by promoting lipid peroxidation.
Ferrostatin-1: A potent inhibitor of ferroptosis that prevents lipid peroxidation and cell death.
This compound stands out due to its distinct molecular interactions and potential for therapeutic applications .
Propriétés
Formule moléculaire |
C15H13FN2O3 |
|---|---|
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
(E)-3-(3-fluorophenyl)-N-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C15H13FN2O3/c1-10-15(21)13(19)7-8-18(10)17-14(20)6-5-11-3-2-4-12(16)9-11/h2-9,21H,1H3,(H,17,20)/b6-5+ |
Clé InChI |
ZGRSRURVKJMPBB-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(C(=O)C=CN1NC(=O)/C=C/C2=CC(=CC=C2)F)O |
SMILES canonique |
CC1=C(C(=O)C=CN1NC(=O)C=CC2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
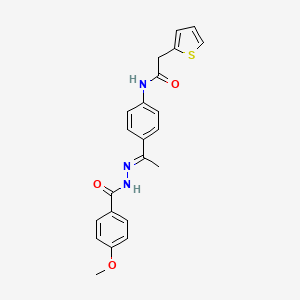

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
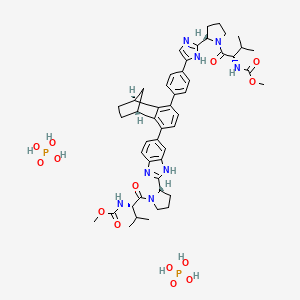
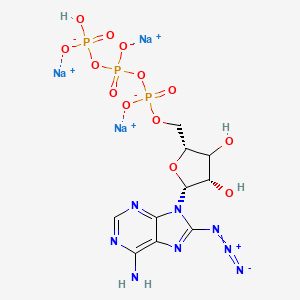
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)
